molecular formula C8H9ClO2S B3029224 4-Chlorobenzyl methyl sulfone CAS No. 5925-80-4

4-Chlorobenzyl methyl sulfone

Cat. No. B3029224
CAS RN: 5925-80-4
M. Wt: 204.67 g/mol
InChI Key: NLAHSDOLKYATFI-UHFFFAOYSA-N
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Description

4-Chlorobenzyl methyl sulfone is a chemical compound that is part of a broader class of sulfone compounds known for their diverse biological activities and applications in various chemical reactions. The compound's structure includes a benzyl group attached to a sulfone group, with a chlorine atom substituted on the benzene ring. This structure is significant as it can influence the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of sulfone derivatives can be achieved through various methods. For instance, the synthesis of allyl 4-chlorophenyl sulfone involves base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution, which allows for regioselective access to branched allylic substitution products . Another approach to synthesizing sulfone compounds is the oxidation of sulfur-containing derivatives, as seen in the chlorination and oxidation of tetrachloropyridine derivatives to yield corresponding sulfones .

Molecular Structure Analysis

The molecular structure of 4-chlorobenzyl methyl sulfone has been determined using X-ray diffraction, revealing that the closest molecules are in pairs oriented by their chlorine atoms, forming endless ribbons of paired associates . Additionally, computational investigations have been conducted to identify structural and reactive sites, including HOMO-LUMO, MEP, NBO, NPA, ELF, and LOL, which provide insights into the electronic environment of the molecule .

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions. For example, the sulfonation of chlorobenzenes with sulfur trioxide in nitromethane results in arenesulfonic anhydride and diaryl sulfone, with the reaction proceeding via arenonium intermediates . Allyl sulfones, such as allyl 4-chlorophenyl sulfone, can undergo sequential transformations for the synthesis of complex molecules . Moreover, chloropropenyl sulfones can undergo dehydrochlorination to yield allenyl sulfones and alkaline hydrolysis to produce acetonyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzyl methyl sulfone and related compounds are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the compound's solid-state properties . The compound's reactivity, as well as its electrophilic and nucleophilic attack sites, can be predicted through computational methods such as Mulliken and Fukui function analysis . Additionally, the compound's pharmacokinetic properties, including adsorption, distribution, metabolism, and excretion (ADME), have been studied to understand its potential as a drug candidate .

Scientific Research Applications

Crystal Structure Analysis

4-Chlorobenzyl methyl sulfone has been studied for its crystal and molecular structure using X-ray diffraction. This research is vital for understanding the physical and chemical properties of the compound, which is key in various applications, especially in material science (Adamovich et al., 2017).

Electrolytes for High-Voltage Li-ion Batteries

Sulfone-based electrolytes, including derivatives like 4-chlorobenzyl methyl sulfone, have been explored for use in lithium-ion cells with high-voltage positive electrodes. These studies contribute to the development of high-energy density batteries, which are critical for applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).

Proton Exchange Membranes in Fuel Cells

Research on sulfonated poly(ether sulfone)s, which may include 4-chlorobenzyl methyl sulfone derivatives, focuses on their application in fuel cells. These materials are used to create efficient proton-conducting membranes, a key component in fuel cell technology (Matsumoto, Higashihara, & Ueda, 2009).

Potential Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, which can be synthesized from compounds like 4-chlorobenzyl methyl sulfone, have been investigated for their potential use as pesticides. This research contributes to the development of novel compounds with pesticidal properties (Borys, Korzyński, & Ochal, 2012).

Catalysis in Organic Synthesis

4-Chlorobenzyl methyl sulfone derivatives are also studied for their role in catalysis, particularly in the promotion of organic synthesis reactions. This application is crucial in the field of synthetic chemistry, where catalysts play a vital role in facilitating chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Proton Exchange Membranes

The compound is used in the synthesis of proton exchange membranes, particularly in applications involving aromatic polymer materials. These membranes have applications in various new energy fields, including electric vehicles and portable power equipment (Gao, Zhang, Zhong, & Daneshfar, 2020).

Future Directions

The future directions of 4-Chlorobenzyl methyl sulfone could involve its continued use as a reference standard for environmental analysis and testing . It may also continue to be studied in the context of its role as a residue in the use of certain pesticides .

properties

IUPAC Name

1-chloro-4-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHSDOLKYATFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974679
Record name 1-Chloro-4-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl methyl sulfone

CAS RN

5925-80-4
Record name Sulfone, p-chlorobenzyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
石川莞爾, 中村安夫, 鍬塚昭三 - Journal of Pesticide Science, 1976 - jlc.jst.go.jp
… Desethyl benthiocarb, benthiocarb sulfoxide, 4-chlorobenzoic acid, 2-hydroxy Benthiocarb and 4chlorobenzyl methyl sulfone were identified as relatively major products, and 4-…
Number of citations: 0 jlc.jst.go.jp
K Ishikawa, Y Nakamura, S Kuwatsuka - J Pestic Sci, 1976 - jlc.jst.go.jp
… Desethyl benthiocarb, benthiocarb sulfoxide, 4-chlorobenzoic acid, 2-hydroxy Benthiocarb and 4chlorobenzyl methyl sulfone were identified as relatively major products, and 4-…
Number of citations: 76 jlc.jst.go.jp
S Duah-Yentumi, S Kuwatsuka - Soil Science and Plant Nutrition, 1980 - Taylor & Francis
… 4-Chlorobenzoic acid, desethylbenthiocarb, benthiocarb sulfoxide and 4-chlorobenzyl methyl sulfone were found to be the major degradation products of benthiocarb. Rice straw …
Number of citations: 63 www.tandfonline.com
HM Cheng, DF Hwang - Journal of Food and Drug Analysis, 1994 - jfda-online.com
… Approximately 0.02 ppm 4-chlorobenzyl methyl sulfone was found in the grain. … the aqueous methanol extract was isolated as 4chlorobenzyl methyl sulfone. No 4-chlorobenzoic acid …
Number of citations: 1 www.jfda-online.com
HM Cheng - 中華民國營養學會雜誌, 1994 - airitilibrary.com
… The major (superscript 14)C compounds found in the samples were: 4-chlorobenzyl methyl sulfone in tissue and/or organ samples, N-(4-chlorobenzoyl) glycine in urine, and 4-…
Number of citations: 0 www.airitilibrary.com
陳淑娟, 徐爾烈, 陳玉麟 - Journal of Pesticide Science, 1982 - jlc.jst.go.jp
… Desethylbenthiocarb, 4-chlorobenzyl methyl sulfoxide and 4chlorobenzyl methyl sulfone were reported to be the metabolic products of benthiocarb in carp. The former two metabolites …
Number of citations: 20 jlc.jst.go.jp
S Ceesay, EM BRANCH - California EPA: California, CA, 2000 - Citeseer
… Thiobencarb sulfoxide and 4chlorobenzyl methyl sulfone were also found, reaching maximum residue levels of 0.24 and 0.05 ppm, respectively, three days after application. The …
Number of citations: 8 citeseerx.ist.psu.edu
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… to conclude on the toxicological profile of the metabolite 4-chlorobenzyl methyl sulfone. … residue definition as thiobencarb and 4-chlorobenzyl methyl sulfone, expressed as thiobencarb …
Number of citations: 0 efsa.onlinelibrary.wiley.com
NT Oanh, HD Duc - FEMS Microbiology Letters, 2021 - academic.oup.com
Thiobencarb is a herbicide globally used in the agricultural sector, and its extensive application leads to severe environmental pollution. In this study, the thiobencarb supplementation …
Number of citations: 4 academic.oup.com
HL Holland, FM Brown, BG Larsen - Tetrahedron: Asymmetry, 1995 - Elsevier
The fungus Helminthosporium species NRRL 4671 has been used for the biotransformation of a series of para-substituted benzyl sulfides with substituent groups consiting of …
Number of citations: 37 www.sciencedirect.com

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